2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide
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Overview
Description
2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzamide group, and a hydrazino linkage to a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazino group. The final step involves the condensation of the hydrazino intermediate with 3-hydroxy-4-nitrobenzaldehyde under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s hydrazino group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog with similar bromine and benzamide groups.
N-(2-Hydroxyethyl)-2-bromobenzamide: Contains an additional hydroxyethyl group.
2-Bromo-N-methylbenzamide: A methylated derivative.
Uniqueness
2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C16H13BrN4O5 |
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Molecular Weight |
421.20 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13BrN4O5/c17-12-4-2-1-3-11(12)16(24)18-9-15(23)20-19-8-10-5-6-13(21(25)26)14(22)7-10/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
JNKQVWJWZHTABP-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
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